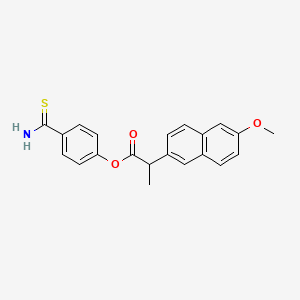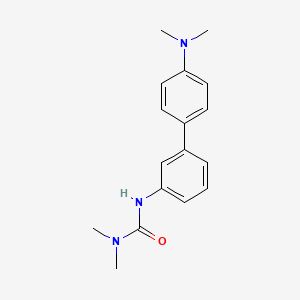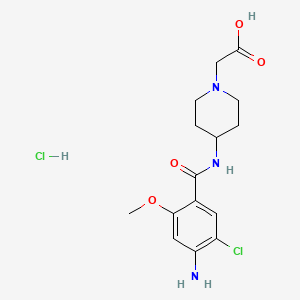![molecular formula C22H31FN4O4 B605743 (2-{7-[2-(4-Cyano-2-fluoro-phenoxy)-ethyl]-9-oxa-3,7-diaza-bicyclo[3.3.1]non-3-yl}-ethyl)-carbamic acid tert-butyl ester CAS No. 872045-91-5](/img/structure/B605743.png)
(2-{7-[2-(4-Cyano-2-fluoro-phenoxy)-ethyl]-9-oxa-3,7-diaza-bicyclo[3.3.1]non-3-yl}-ethyl)-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AZD-1305 est un candidat médicament expérimental principalement étudié pour son potentiel dans la gestion et l'inversion des arythmies cardiaques, en particulier la fibrillation et le flutter auriculaires . Il s'agit d'un bloqueur de canaux ioniques combiné qui inhibe le courant potassique de rectification retardée à activation rapide, le courant calcique de type L et le courant sodique entrant .
Méthodes De Préparation
La synthèse d'AZD-1305 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions spécifiques. Les méthodes de production industrielle sont conçues pour garantir un rendement élevé et une pureté du produit final . Les voies de synthèse détaillées et les conditions de réaction sont exclusives et non divulguées publiquement.
Analyse Des Réactions Chimiques
AZD-1305 subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels, conduisant à différents dérivés.
Substitution : Il peut subir des réactions de substitution, en particulier impliquant ses cycles aromatiques et ses groupes fonctionnels.
Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium, et divers catalyseurs pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
Chimie : Il sert de composé modèle pour l'étude des bloqueurs de canaux ioniques et de leurs interactions.
Biologie : Il est utilisé dans la recherche pour comprendre les propriétés électrophysiologiques des cellules cardiaques et leur réponse aux bloqueurs de canaux ioniques.
Mécanisme d'action
AZD-1305 exerce ses effets en bloquant le canal potassique lié au gène humain ether-a-go-go, qui est responsable de la conduction du courant potassique de rectification retardée rapide . Ce blocage prolonge la durée du potentiel d'action, augmente la période réfractaire et retarde la repolarisation des myocytes cardiaques dans les ventricules et les oreillettes . De plus, il agit sur les canaux sodiques dépendants du voltage en atténuant les courants sodiques de pointe et tardifs, contribuant ainsi à ses propriétés anti-arythmiques .
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying ion channel blockers and their interactions.
Biology: It is used in research to understand the electrophysiological properties of cardiac cells and their response to ion channel blockers.
Industry: It is used in the development of new anti-arrhythmic drugs and in the study of cardiac arrhythmias.
Mécanisme D'action
AZD-1305 exerts its effects by blocking the human ether-a-go-go-related gene potassium channel, which is responsible for the conduction of the rapid delayed rectifying potassium current . This blockade prolongs action potential duration, increases the refractory period, and delays repolarization of cardiac myocytes in the ventricles and atria . Additionally, it acts on voltage-gated sodium channels by attenuating the peak and late sodium currents, further contributing to its anti-arrhythmic properties .
Comparaison Avec Des Composés Similaires
AZD-1305 est unique en raison de son blocage combiné de plusieurs canaux ioniques, ce qui améliore son potentiel anti-arythmique par rapport aux composés qui bloquent un seul type de canal ionique . Parmi les composés similaires, citons :
Dofétilide : Un bloqueur sélectif d'IKr utilisé pour le traitement de la fibrillation auriculaire.
Amiodarone : Un bloqueur multicanal avec des effets anti-arythmiques plus larges, mais avec plus d'effets secondaires.
Sotalol : Un bêtabloqueur non sélectif et un bloqueur d'IKr utilisé pour diverses arythmies.
La combinaison unique de blocage des canaux ioniques d'AZD-1305 en fait un candidat prometteur pour des recherches et un développement supplémentaires dans le domaine des médicaments anti-arythmiques.
Propriétés
Numéro CAS |
872045-91-5 |
|---|---|
Formule moléculaire |
C22H31FN4O4 |
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
tert-butyl N-[2-[(1R,5S)-7-[2-(4-cyano-2-fluorophenoxy)ethyl]-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl]ethyl]carbamate |
InChI |
InChI=1S/C22H31FN4O4/c1-22(2,3)31-21(28)25-6-7-26-12-17-14-27(15-18(13-26)30-17)8-9-29-20-5-4-16(11-24)10-19(20)23/h4-5,10,17-18H,6-9,12-15H2,1-3H3,(H,25,28)/t17-,18+ |
Clé InChI |
BLLNYXOLLAVTRF-HDICACEKSA-N |
SMILES |
CC(C)(C)OC(=O)NCCN1CC2CN(CC(C1)O2)CCOC3=C(C=C(C=C3)C#N)F |
SMILES isomérique |
CC(C)(C)OC(=O)NCCN1C[C@@H]2CN(C[C@H](C1)O2)CCOC3=C(C=C(C=C3)C#N)F |
SMILES canonique |
CC(C)(C)OC(=O)NCCN1CC2CN(CC(C1)O2)CCOC3=C(C=C(C=C3)C#N)F |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AZD-1305; AZD 1305; AZD1305; UNII-CZO834LXQM; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(2S)-2-[(4R,6R,8'S,15'S)-3',10'-diamino-3,6',14',14'-tetrahydroxy-2,7'-dioxospiro[1,3-oxazinane-6,13'-2,4,6,9,11-pentazatetracyclo[6.6.1.01,11.04,15]pentadeca-2,9-diene]-4-yl]-3-hydroxypropyl] hydrogen sulfate](/img/structure/B605666.png)


![[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2R)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-trimethylazanium](/img/structure/B605670.png)



![methyl 3-[[1-[2-(4-fluoroanilino)pyrimidin-4-yl]pyrrolidin-3-yl]carbamoylamino]benzoate](/img/structure/B605682.png)

